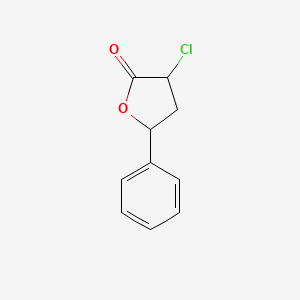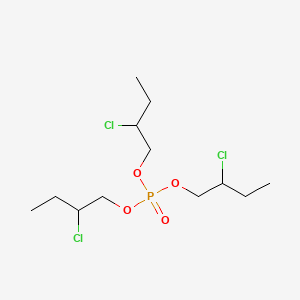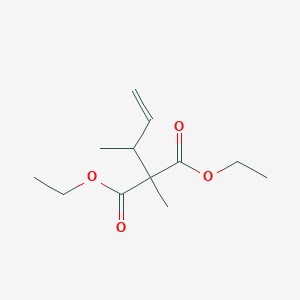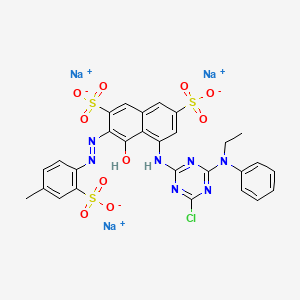
3-Chloro-5-phenyloxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-phenyloxolan-2-one is an organic compound with the molecular formula C10H9ClO2. It is a member of the oxolanone family, characterized by a five-membered lactone ring. This compound is notable for its unique structure, which includes a chlorine atom and a phenyl group attached to the oxolanone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-phenyloxolan-2-one typically involves the reaction of phenylacetic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often require a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-Chloro-5-phenyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 3-hydroxy-5-phenyloxolan-2-one.
Oxidation Reactions: Oxidation can lead to the formation of 3-chloro-5-phenyl-2-oxolane-2,4-dione.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Substitution: Products like 3-azido-5-phenyloxolan-2-one or 3-thiocyanato-5-phenyloxolan-2-one.
Reduction: 3-Hydroxy-5-phenyloxolan-2-one.
Oxidation: 3-Chloro-5-phenyl-2-oxolane-2,4-dione.
科学的研究の応用
3-Chloro-5-phenyloxolan-2-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive chlorine atom.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-5-phenyloxolan-2-one involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can form covalent bonds with nucleophiles such as thiol groups in proteins, potentially altering their function. This reactivity underlies its potential use as a biochemical probe and its pharmacological effects.
類似化合物との比較
Similar Compounds
3-Bromo-5-phenyloxolan-2-one: Similar structure but with a bromine atom instead of chlorine.
3-Chloro-5-methyl-oxolan-2-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
3-Chloro-5-phenyloxolan-2-one is unique due to the presence of both a chlorine atom and a phenyl group, which confer distinct reactivity and potential applications compared to its analogs. The phenyl group enhances its stability and lipophilicity, while the chlorine atom provides a reactive site for further chemical modifications.
特性
CAS番号 |
76617-39-5 |
|---|---|
分子式 |
C10H9ClO2 |
分子量 |
196.63 g/mol |
IUPAC名 |
3-chloro-5-phenyloxolan-2-one |
InChI |
InChI=1S/C10H9ClO2/c11-8-6-9(13-10(8)12)7-4-2-1-3-5-7/h1-5,8-9H,6H2 |
InChIキー |
PPTAMHXAGMBIQQ-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)C1Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![11-Oxa-2,3,8,9-tetraazadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14442242.png)

![4,4'-[Benzene-1,4-diylbis(carbonyloxy)]dibenzoic acid](/img/structure/B14442258.png)



![1,1,1,2,3,3,4,4-Octafluoro-4-[1,1,2,2,3,4,4,4-octafluoro-3-(trifluoromethyl)butoxy]-2-(trifluoromethyl)butane](/img/structure/B14442272.png)


![Ethyl 3-[(4-oxoazetidin-2-yl)sulfanyl]prop-2-enoate](/img/structure/B14442283.png)

![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
![O-[3-Chloro-4-hydroxy-5-(propan-2-yl)phenyl]-3,5-diiodo-L-tyrosine](/img/structure/B14442304.png)

